

Certificate of analysis for (Rac)-Benidipine-d7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Rac)-Benidipine-d7

Cat. No.: B15615871

[Get Quote](#)

Technical Guide: (Rac)-Benidipine-d7

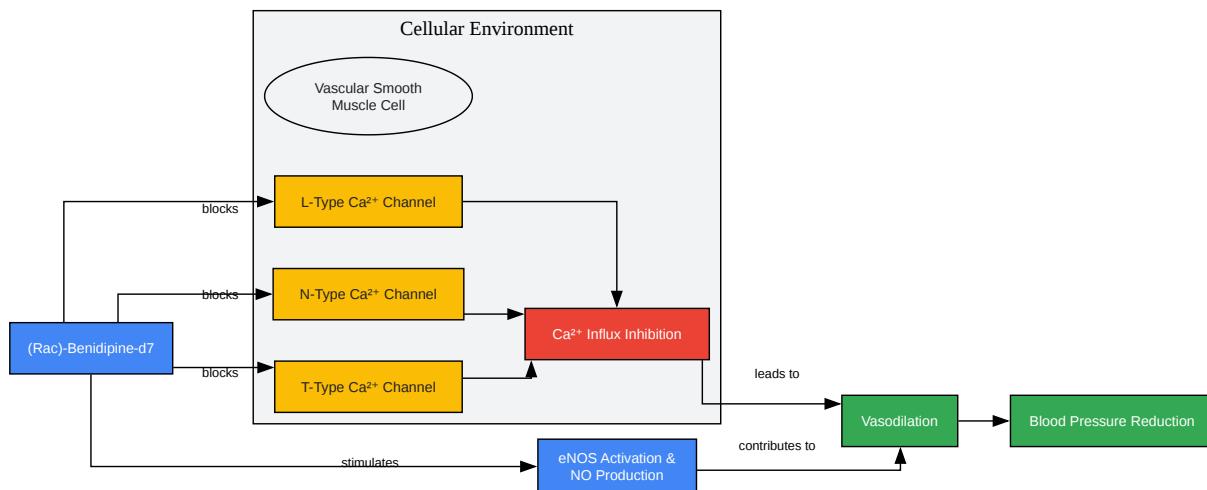
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a lot-specific Certificate of Analysis (CoA). The data and protocols presented herein are compiled from publicly available scientific literature and supplier information.

Introduction

(Rac)-Benidipine-d7 is the deuterated analog of Benidipine, a potent, long-acting dihydropyridine calcium channel blocker.^{[1][2]} Benidipine is utilized in the management of hypertension and angina pectoris.^[1] The incorporation of deuterium (d7) into the Benidipine molecule makes it a valuable tool in analytical and research settings, particularly as an internal standard for pharmacokinetic and metabolic studies.^[2] Deuterated standards are crucial for accurate quantification in mass spectrometry-based assays due to their similar chemical and physical properties to the parent drug, with a distinct mass difference.^[2]

Physicochemical Properties


The fundamental physicochemical characteristics of **(Rac)-Benidipine-d7** are summarized below. This information is critical for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
Chemical Name	3-Methyl 5-((R)-1-((phenyl-d5)methyl-d2)piperidin-3-yl)(R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihdropyridine-3,5-dicarboxylate	[3]
Molecular Formula	C ₂₈ H ₂₄ D ₇ N ₃ O ₆	[4][5][6]
Molecular Weight	512.61 g/mol	[4][5][6]
CAS Number	Not Available (Unlabeled: 105979-17-7)	[5][6]
Appearance	(Typically a solid)	-
Storage	Recommended conditions are typically provided on the Certificate of Analysis.	[4]

Mechanism of Action

Benidipine exerts its therapeutic effects primarily by blocking voltage-dependent calcium channels.[1][7] It has a unique profile, inhibiting L-type, N-type, and T-type calcium channels.[8][9][10] This multi-channel blockade contributes to its efficacy and distinct pharmacological properties.

The primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[1] This action prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][8] The blockade of N-type and T-type calcium channels may contribute to its renal protective effects and its ability to modulate heart rate.[8] Furthermore, Benidipine has been shown to stimulate the production of nitric oxide (NO), which also contributes to its vasodilatory and cardioprotective effects.[8][9]

[Click to download full resolution via product page](#)

Benidipine's multi-target mechanism of action.

Experimental Protocols

Detailed analytical methods for **(Rac)-Benidipine-d7** are typically provided on the lot-specific Certificate of Analysis. The following are representative protocols based on methods used for Benidipine and general procedures for deuterated standards.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is a general approach for assessing the purity of a **(Rac)-Benidipine-d7** standard.

- Instrumentation: A standard HPLC system with a UV detector.

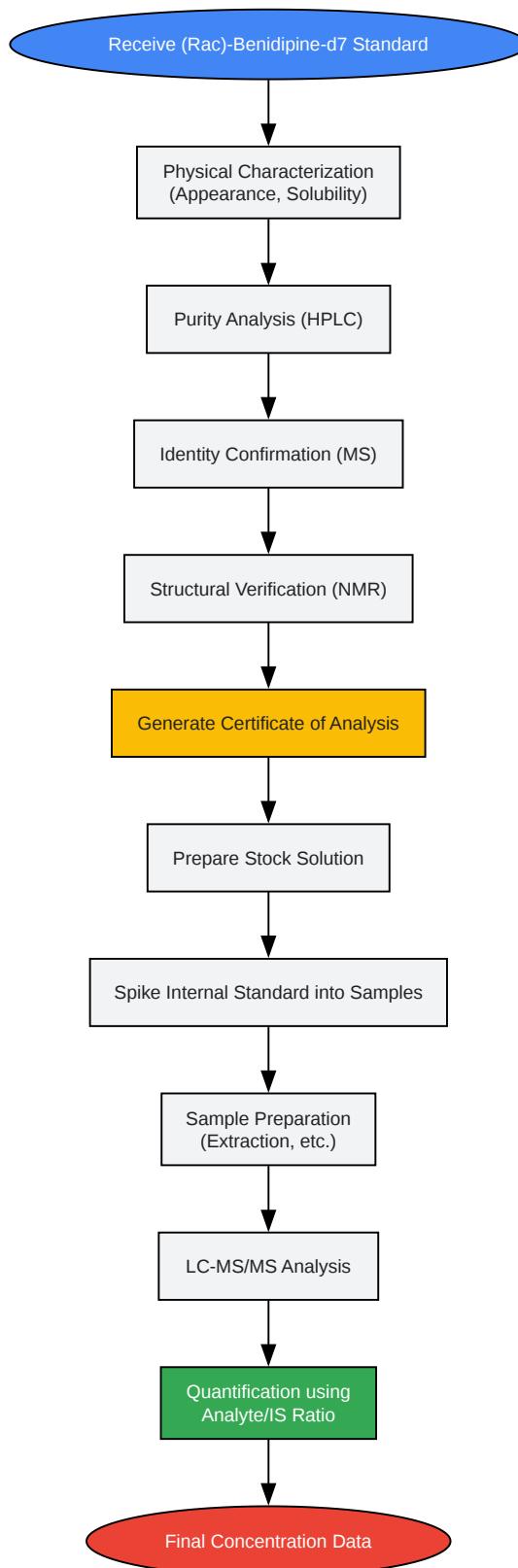
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., potassium dihydrogen phosphate, pH adjusted).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 237 nm.
- Sample Preparation: Dissolve an accurately weighed amount of **(Rac)-Benidipine-d7** in a suitable solvent (e.g., methanol/water mixture) to a known concentration.
- Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the area percentage of the main peak.

Mass Spectrometry (MS) for Identity Confirmation and Quantification

Mass spectrometry is essential for confirming the identity (correct mass) and for the use of **(Rac)-Benidipine-d7** as an internal standard.

- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Mass Analysis: Scan for the protonated molecular ion $[M+H]^+$. The expected exact mass would be calculated based on the molecular formula.
- Use as an Internal Standard:
 - A known amount of **(Rac)-Benidipine-d7** is added to samples containing the non-deuterated Benidipine.
 - The samples undergo extraction and analysis by LC-MS/MS.
 - The mass spectrometer is set to monitor specific mass transitions for both the analyte (Benidipine) and the internal standard (Benidipine-d7).

- The ratio of the peak areas of the analyte to the internal standard is used for quantification, which corrects for variability during sample preparation and analysis.


Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is used to confirm the chemical structure and the location of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Experiments:
 - ^1H NMR: To observe the proton signals. The integration of signals in the regions where deuterium has been substituted will be reduced.
 - ^{13}C NMR: To observe the carbon signals.
 - ^2H NMR (Deuterium NMR): To directly observe the deuterium signals, confirming the positions of labeling.

Quality Control and Analysis Workflow

The following diagram illustrates a typical workflow for the quality control and use of **(Rac)-Benidipine-d7** as an internal standard in a research or drug development setting.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Benidipine Hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RAC Benidipine D7 | SynZeal [synzeal.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. RAC Benidipine D7 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Benidipine | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacological, pharmacokinetic, and clinical properties of benidipine hydrochloride, a novel, long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Certificate of analysis for (Rac)-Benidipine-d7]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15615871#certificate-of-analysis-for-rac-benidipine-d7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com